- Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles, Journal of Organic Chemistry, 1979, 44(16), 2949-51

Cas no 932-16-1 (2-Acetyl-1-methylpyrrole)

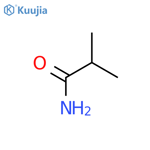

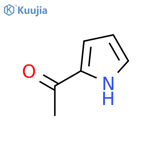

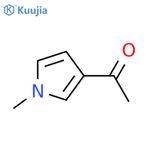

2-Acetyl-1-methylpyrrole structure

Nombre del producto:2-Acetyl-1-methylpyrrole

Número CAS:932-16-1

MF:C7H9NO

Megavatios:123.152461767197

MDL:MFCD00003089

CID:40305

PubChem ID:61240

2-Acetyl-1-methylpyrrole Propiedades químicas y físicas

Nombre e identificación

-

- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone

- Methyl 1-methyl-2-pyrrolyl ketone

- 2-Acetyl-1-methylpyrrole

- 1-(1-methylpyrrol-2-yl)ethanone

- N-Methyl-2-acetyl pyrrole

- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (ACI)

- Ketone, methyl 1-methylpyrrol-2-yl (6CI, 7CI, 8CI)

- 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one

- 1-Methyl-2-acetylpyrrole

- 2-Acetyl-N-methylpyrrole

- N-Methyl-2-acetylpyrrole

- N-Methyl-2-pyrrolylethanone

- N-Methyl-5-acetylpyrrole

- NSC 87239

-

- MDL: MFCD00003089

- Renchi: 1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3

- Clave inchi: NZFLWVDXYUGFAV-UHFFFAOYSA-N

- Sonrisas: O=C(C)C1N(C)C=CC=1

- Brn: 111887

Atributos calculados

- Calidad precisa: 123.06800

- Masa isotópica única: 123.068

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 1

- Complejidad: 122

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 2

- Superficie del Polo topológico: 22A^2

- Carga superficial: 0

- Xlogp3: 0.7

Propiedades experimentales

- Color / forma: Colorless oily liquid

- Denso: 1.04 g/mL at 25 °C(lit.)

- Punto de ebullición: 202°C(lit.)

- Punto de inflamación: Fahrenheit: 154.4 ° f < br / > Celsius: 68 ° C < br / >

- índice de refracción: n20/D 1.542(lit.)

- PSA: 22.00000

- Logp: 1.22770

- Disolución: Soluble in ethanol and aniline

- Presión de vapor: 0.3±0.4 mmHg at 25°C

- FEMA: 3184

2-Acetyl-1-methylpyrrole Información de Seguridad

- Promover:warning

- Palabra de señal:warning

- Instrucciones de peligro: H227

- Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: S24/25

- Nivel de peligro:IRRITANT

- TSCA:Yes

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

2-Acetyl-1-methylpyrrole Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Acetyl-1-methylpyrrole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-156890-2.5g |

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one |

932-16-1 | 95% | 2.5g |

$27.0 | 2023-07-10 | |

| Enamine | EN300-156890-100.0g |

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one |

932-16-1 | 95% | 100.0g |

$152.0 | 2023-07-10 | |

| abcr | AB112092-500 g |

2-Acetyl-1-methylpyrrole, 98%; . |

932-16-1 | 98% | 500g |

€576.60 | 2023-06-24 | |

| eNovation Chemicals LLC | D388561-25g |

2-Acetyl-1-methylpyrrole |

932-16-1 | 97% | 25g |

$235 | 2024-05-24 | |

| Enamine | EN300-156890-0.1g |

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one |

932-16-1 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| BAI LING WEI Technology Co., Ltd. | 112025-25G |

2-Acetyl-1-methylpyrrole, 98% |

932-16-1 | 98% | 25G |

¥ 608 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 112025-1G |

2-Acetyl-1-methylpyrrole, 98% |

932-16-1 | 98% | 1G |

¥ 60 | 2022-04-26 | |

| abcr | AB112092-10 g |

2-Acetyl-1-methylpyrrole, 98%; . |

932-16-1 | 98% | 10g |

€87.80 | 2023-06-24 | |

| abcr | AB112092-25 g |

2-Acetyl-1-methylpyrrole, 98%; . |

932-16-1 | 98% | 25g |

€102.70 | 2023-06-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1014-5ML |

2-Acetyl-1-methylpyrrole |

932-16-1 | >98.0%(GC) | 5ml |

¥90.00 | 2024-04-15 |

2-Acetyl-1-methylpyrrole Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ; 12 h, 45 °C

Referencia

- Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins, ACS Catalysis, 2020, 10(19), 11385-11393

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Triphosgene Solvents: Carbon tetrachloride ; 15 min, 0 °C; 15 - 30 min, 0 °C

1.2 0 °C; 1 h, 40 - 50 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt

1.2 0 °C; 1 h, 40 - 50 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt

Referencia

- Vilsmeier-Haack preparation of 2-acylpyrroles using bis(trichloromethyl)carbonate and N,N-dimethylacylamines, Journal of the Indian Chemical Society, 2005, 82(11), 1019-1021

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Catalysts: Benzonitrile

Referencia

- Pyrrole studies. XXVII. Utilization of 1-methyl-2-pyrrolyllithium in the synthesis of 1-methyl-2-substituted pyrroles, Synthetic Communications, 1982, 12(3), 231-48

Synthetic Routes 6

Condiciones de reacción

Referencia

- Michael addition of [1H]pyrrole, Chemical & Pharmaceutical Bulletin, 1982, 30(7), 2586-9

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

Referencia

- Alkylation of 2-acetylpyrrole and 1-alkyl-2-acetylpyrroles under solid/liquid phase-transfer conditions, Synthetic Communications, 1991, 21(4), 557-62

Synthetic Routes 9

Condiciones de reacción

Referencia

- Synthesis of acylpyrroles and their antiinflammatory and analgesic activities, Shenyang Yaoke Daxue Xuebao, 1995, 12(3), 165-70

Synthetic Routes 10

Condiciones de reacción

Referencia

- Formation of N-alkyl-2-acylpyrroles and aliphatic aldimines in model nonenzymic browning reactions, Journal of Agricultural and Food Chemistry, 1974, 22(2), 279-82

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Dabco Solvents: Dimethylformamide ; 24 h, 92 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Oxidative coupling of enolates using memory of chirality: An original enantioselective synthesis of quaternary α-amino acid derivatives, Chemical Communications (Cambridge, 2018, 54(90), 12742-12745

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: Ytterbium triflate Solvents: N-Butylpyridinium tetrafluoroborate ; 1.5 h, rt

Referencia

- Ytterbium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation of 1-methylpyrrole in ionic liquid, Journal of Chemical Research, 2005, (1), 67-68

Synthetic Routes 14

Condiciones de reacción

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium

Referencia

- New method for the synthesis of 2-acetylfuran, 2-acetylthiophene, and 2-acetyl-N-methylpyrrole, Huaxue Shiji, 1993, 15(4),

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium acetate Solvents: Water ; 15 min, reflux

Referencia

- Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines, Tetrahedron, 2015, 71(39), 7367-7385

Synthetic Routes 16

Condiciones de reacción

Referencia

- Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion, Canadian Journal of Chemistry, 1977, 55(23), 4112-16

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Solvents: Chloroform ; 0 °C; 156 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referencia

- Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses, Journal of Organic Chemistry, 2021, 86(9), 6504-6517

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene

Referencia

- Desulfonylation reactions, Organic Reactions (Hoboken, 2008, 72, 367-656

Synthetic Routes 20

Condiciones de reacción

Referencia

- Oxidative radical cyclization to pyrroles under reducing conditions. Reductive desulfonylation of α-sulfonylpyrroles with tri-n-butyltin hydride, Canadian Journal of Chemistry, 1994, 72(1), 15-22

Synthetic Routes 21

Condiciones de reacción

Referencia

- Preparation and photolysis of acyloins. Acylation of pyrroles and indole, Journal of the Chemical Society, 1972, (2),

2-Acetyl-1-methylpyrrole Raw materials

- N-[1-(1-Methyl-1H-pyrrol-2-yl)ethylidene]methanamine

- N-(1-chloroethylidene)-N-methylmethanaminium chloride

- 18-Crown-6

- 1-[1-methyl-5-(methylsulfonyl)-1H-pyrrol-2-yl]-Ethanone

- N,N-Dimethylacetamide

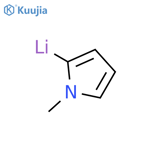

- Lithium, (1-methyl-1H-pyrrol-2-yl)-

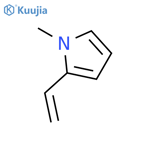

- 1H-Pyrrole, 2-ethenyl-1-methyl-

- 2-Acetylpyrrole

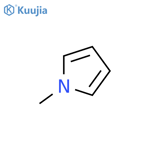

- N-Methylpyrrole

- 1-Methyl-2-(tributylstannyl)-1H-pyrrole

2-Acetyl-1-methylpyrrole Preparation Products

2-Acetyl-1-methylpyrrole Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:932-16-1)2-Acetyl-1-methylpyrrole

Número de pedido:1659234

Estado del inventario:in Stock

Cantidad:Company Customization

Pureza:98%

Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49

Precio ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:932-16-1)2-Acetyl-1-methylpyrrole

Número de pedido:sfd13148

Estado del inventario:in Stock

Cantidad:200kg

Pureza:99.9%

Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:36

Precio ($):discuss personally

2-Acetyl-1-methylpyrrole Literatura relevante

-

Ali H. Essa,Reinner I. Lerrick,E?e ?ift?i,Ross W. Harrington,Paul G. Waddell,William Clegg,Michael J. Hall Org. Biomol. Chem. 2015 13 5793

-

Jingyi Hu,Xiaoming Ji,Fangyao Su,Qianrui Zhao,Ganlin Zhang,Mingqin Zhao,Miao Lai Org. Biomol. Chem. 2022 20 8747

-

Liqun Tang,Jun Nie,Xiaoqun Zhu Polym. Chem. 2020 11 2855

-

Samrat Sahu,Ankush Banerjee,Samrat Kundu,Arya Bhattacharyya,Modhu Sudan Maji Org. Biomol. Chem. 2022 20 3029

-

Ali H. Essa,Reinner I. Lerrick,Floriana Tuna,Ross W. Harrington,William Clegg,Michael J. Hall Chem. Commun. 2013 49 2756

932-16-1 (2-Acetyl-1-methylpyrrole) Productos relacionados

- 39741-41-8(2-Acetyl-1-ethylpyrrole)

- 569652-98-8(Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate)

- 2138050-80-1(3-[Methyl(phenyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol)

- 52070-18-5(ethyl 2-methylpropanecarboximidate hydrochloride)

- 1806314-83-9(Methyl 4-cyano-2-methyl-6-(trifluoromethylthio)benzoate)

- 1353958-76-5(tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate)

- 90539-29-0(ethyl 4-(benzylamino)piperidine-1-carboxylate)

- 1806989-71-8(5-(Difluoromethyl)-4-methoxy-3-methylpyridine-2-methanol)

- 2171176-29-5((2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid)

- 2137588-33-9(1,6,9-Trimethyl-1-azaspiro[4.5]decan-4-amine)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:932-16-1)2-Acetyl-1-methylpyrrole

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:932-16-1)2-Acetyl-1-methylpyrrole

Pureza:99%

Cantidad:100g

Precio ($):201.0